molecular formula C23H22FN7O3S2 B2772425 2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392680-58-9

2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2772425
CAS No.: 392680-58-9
M. Wt: 527.59
InChI Key: OEYKIXDMHDAWJO-UHFFFAOYSA-N
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Description

“2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives

Scientific Research Applications

Chemistry

In chemistry, “2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, “this compound” could be explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals. Its versatility makes it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-(4-fluorophenyl)-1,2,4-triazole and 5-methyl-1,3,4-thiadiazole. These intermediates are then subjected to various coupling reactions, often under controlled temperature and pressure conditions, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are common techniques used for purification.

Chemical Reactions Analysis

Types of Reactions

“2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of “2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and thiadiazole-containing molecules. Examples might be:

  • 1,2,4-Triazole derivatives
  • 1,3,4-Thiadiazole derivatives
  • Fluorophenyl-containing compounds

Uniqueness

What sets “2-{[4-(4-fluorophenyl)-5-{[2-(4-methoxyphenyl)acetamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” apart is its unique combination of functional groups

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3S2/c1-14-27-29-22(36-14)26-21(33)13-35-23-30-28-19(31(23)17-7-5-16(24)6-8-17)12-25-20(32)11-15-3-9-18(34-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,25,32)(H,26,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYKIXDMHDAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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